

"LC-MS/MS method for quantification of fluorobutyrophenones in plasma"

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Compound of Interest

Compound Name: Fluorobutyrophenone

Cat. No.: B13424257

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Quantitative Analysis of Fluorobutyrophenones in Plasma by LC-MS/MS

Application Note and Protocol

This document provides a detailed methodology for the quantification of **fluorobutyrophenone** antipsychotics in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This class of drugs, which includes well-known compounds like haloperidol and benperidol, is widely used in the treatment of psychiatric disorders. Therapeutic drug monitoring (TDM) is crucial for these compounds due to their narrow therapeutic windows and significant inter-individual pharmacokinetic variability.[1][2][3] The LC-MS/MS method described herein offers high sensitivity and selectivity, making it a reliable tool for clinical research and patient management.[1]

Introduction

Fluorobutyrophenones are a class of typical antipsychotic drugs used in the management of schizophrenia and other psychotic disorders.[4] Accurate and precise measurement of their plasma concentrations is essential for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[1] LC-MS/MS has become the gold standard for bioanalytical testing, offering superior sensitivity and specificity compared to other analytical techniques.[5] This application note details a robust LC-MS/MS method for the simultaneous quantification of multiple **fluorobutyrophenones** in human plasma.

Experimental Protocols

Materials and Reagents

- Reference standards of the **fluorobutyrophenones** of interest (e.g., haloperidol, benperidol)
- Stable isotope-labeled internal standards (e.g., haloperidol-d4, benperidol-d4)[1]
- HPLC or UPLC grade acetonitrile and methanol[1]
- LC-MS grade formic acid and ammonium acetate[1]
- Ultrapure water[1]
- Drug-free human plasma[1]

Instrumentation

- A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system capable of gradient elution.[1]
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][4]
- A reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 2.5 µm particle size).[1]

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting **fluorobutyrophenones** from plasma samples.[1]

- To 100 µL of plasma sample (this could be a calibration standard, quality control sample, or an unknown patient sample), add 20 µL of the internal standard working solution.[1]
- Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
- Vortex the mixture thoroughly for 1 minute.[1]
- Centrifuge the samples at 13,000 rpm for 10 minutes at a temperature of 4°C.[1]

- Carefully transfer the resulting supernatant to a new, clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
- Reconstitute the dried residue in 100 µL of the initial mobile phase composition.[1]
- Vortex the reconstituted sample briefly and transfer it to an autosampler vial for injection into the LC-MS/MS system.[1]

Liquid Chromatography Conditions

- Column: Reversed-phase C18 column[1]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient Elution: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, then return to 5% B and equilibrate for 2 minutes.[1]
- Injection Volume: 8 µL[5]

Mass Spectrometry Conditions

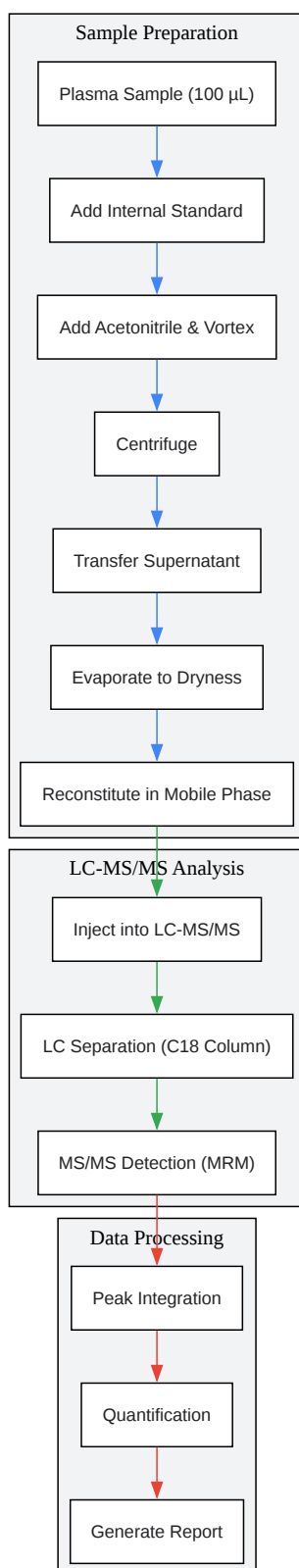
- Ionization Mode: Positive Electrospray Ionization (ESI+)[1][4]
- Detection Mode: Multiple Reaction Monitoring (MRM)[1]
- Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized. For example, for haloperidol, the transition could be 376.18 > 165.06.[5]

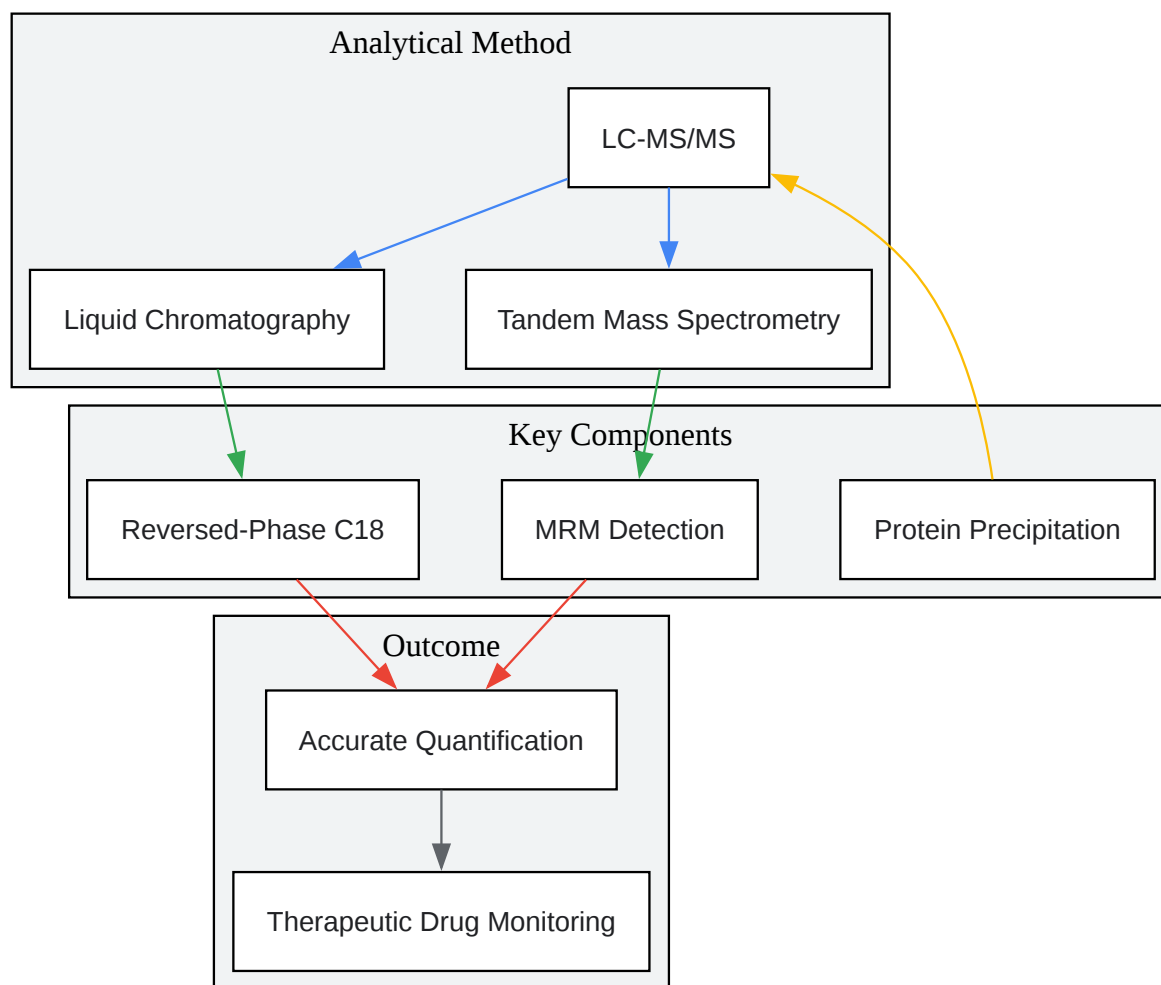
Data Presentation

The following table summarizes the quantitative performance characteristics of the LC-MS/MS method for representative **fluorobutyrophenones**.

Analyte	Linearity Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Mean Extraction Recovery (%)
Benperidol	1.44 - 240 ^[6]	Not Specified	52.2 - 96.9 ^[6]
Haloperidol	1 - 60 ^[5]	1 ^[2] ^[3]	85 - 115 ^[6]
Bromperidol	2.88 - 480 ^[6]	Not Specified	52.2 - 96.9 ^[6]

Visualizations





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